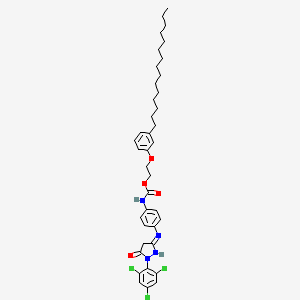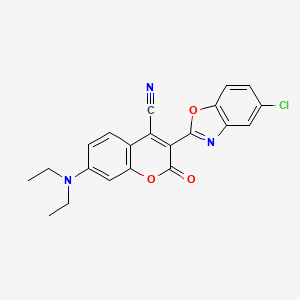![molecular formula C15H22Cl2N2 B12916842 (3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-49-5](/img/structure/B12916842.png)
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its specific chemical characteristics. The compound is characterized by the presence of a pyrrolidine ring, a butyl group, and a dichlorobenzyl group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit key enzymes, affecting metabolic pathways.
Receptor Modulation: It can modulate receptor activity, influencing cellular signaling.
類似化合物との比較
Similar Compounds
(S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: Lacks the butyl group, which may affect its reactivity and biological activity.
N-Butylpyrrolidin-3-amine: Lacks the dichlorobenzyl group, resulting in different chemical properties.
Uniqueness
(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
820981-49-5 |
|---|---|
分子式 |
C15H22Cl2N2 |
分子量 |
301.3 g/mol |
IUPAC名 |
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(16)9-15(12)17/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1 |
InChIキー |
CDUCFDBXEVWGAZ-AWEZNQCLSA-N |
異性体SMILES |
CCCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
正規SMILES |
CCCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)

![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)


